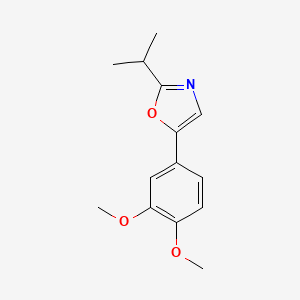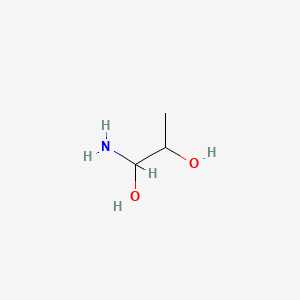![molecular formula C20H19Cl3N4 B14353667 N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine CAS No. 91919-60-7](/img/structure/B14353667.png)
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, which are often associated with alkylating agents used in chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine typically involves multiple steps:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of 2-chloroethylamine with a suitable precursor under controlled conditions.
Attachment to the phenyl ring: The bis(2-chloroethyl)amino group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the quinoline structure: The final step involves the formation of the quinoline ring, which is achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with stringent control over temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine undergoes several types of chemical reactions:
Substitution: Nucleophilic substitution reactions are common, where the bis(2-chloroethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
科学研究应用
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine involves the alkylation of DNA. The bis(2-chloroethyl)amino groups form covalent bonds with the DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription . This results in the inhibition of cell division and induces apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Chlorambucil: Another alkylating agent used in chemotherapy.
Melphalan: Similar in structure and function, used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quinolin-4-amine is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts makes it particularly effective in targeting rapidly dividing cancer cells .
属性
CAS 编号 |
91919-60-7 |
|---|---|
分子式 |
C20H19Cl3N4 |
分子量 |
421.7 g/mol |
IUPAC 名称 |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C20H19Cl3N4/c21-8-11-27(12-9-22)17-4-1-15(2-5-17)14-25-26-19-7-10-24-20-13-16(23)3-6-18(19)20/h1-7,10,13-14H,8-9,11-12H2,(H,24,26) |
InChI 键 |
FOMASLNRGGCNQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)Cl)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
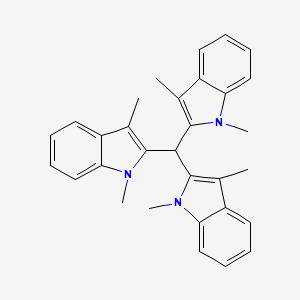
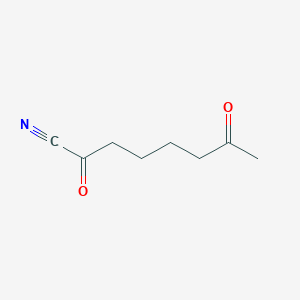
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
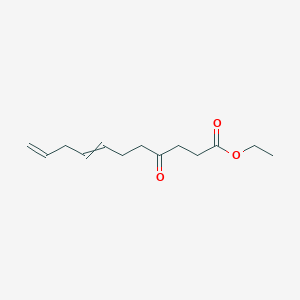
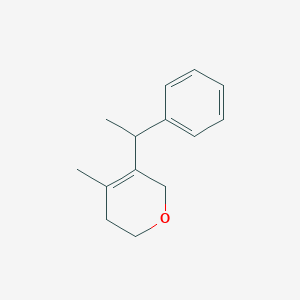
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
